molecular formula C12H9FO B1301823 3-Fluoro-4-phenylphenol CAS No. 477860-13-2

3-Fluoro-4-phenylphenol

Cat. No.: B1301823
CAS No.: 477860-13-2
M. Wt: 188.2 g/mol
InChI Key: ZAYRUOZNLRMSTL-UHFFFAOYSA-N
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Description

3-Fluoro-4-phenylphenol is an organic compound with the molecular formula C12H9FO and a molecular weight of 188.2 It is a derivative of phenol, where a fluorine atom is substituted at the third position and a phenyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-phenylphenol can be achieved through several methods. One common approach involves the reaction of 3-fluorophenol with bromobenzene in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like toluene at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-phenylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of 3-fluoro-4-phenylbenzaldehyde.

    Reduction: Formation of 3-fluoro-4-phenylcyclohexanol.

    Substitution: Formation of 3-methoxy-4-phenylphenol or 3-ethoxy-4-phenylphenol.

Scientific Research Applications

3-Fluoro-4-phenylphenol has diverse applications in scientific research:

Comparison with Similar Compounds

    4-Fluorophenol: Similar structure but lacks the phenyl group, resulting in different chemical properties.

    4-Phenylphenol: Lacks the fluorine atom, affecting its reactivity and biological activity.

    3-Chloro-4-phenylphenol:

Uniqueness: 3-Fluoro-4-phenylphenol is unique due to the presence of both a fluorine atom and a phenyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the phenyl group provides additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

3-fluoro-4-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYRUOZNLRMSTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363421
Record name 3-fluoro-4-phenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477860-13-2
Record name 3-fluoro-4-phenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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